molecular formula C9H10O2 B13796109 Phenol,2-(1-propenyloxy)-(9ci)

Phenol,2-(1-propenyloxy)-(9ci)

Cat. No.: B13796109
M. Wt: 150.17 g/mol
InChI Key: UCWFUGYJWAIKJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2-(1-propenyloxy)- (9ci) is an organic compound with the molecular formula C9H10O2 It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 1-propenyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-propenyloxy)- typically involves the reaction of phenol with an appropriate propenylating agent under controlled conditions. One common method is the etherification of phenol with 1-propenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of Phenol, 2-(1-propenyloxy)- can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-propenyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenyloxy group to a hydroxyl group, yielding phenol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Phenol derivatives with hydroxyl groups.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 2-(1-propenyloxy)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of Phenol, 2-(1-propenyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The propenyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The phenolic hydroxyl group can undergo redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Phenol, 2-(1-propenyloxy)- can be compared with other similar compounds such as:

    Phenol, 2-methoxy-5-(1-propenyl)-: Known for its use in flavor and fragrance industries.

    Phenol, 2-ethoxy-5-(1-propenyl)-: Used in the synthesis of pharmaceuticals and agrochemicals.

    Phenol, 2-methoxy-4-(1-propenyl)-: Studied for its antioxidant properties.

The uniqueness of Phenol, 2-(1-propenyloxy)- lies in its specific propenyloxy substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-prop-1-enoxyphenol

InChI

InChI=1S/C9H10O2/c1-2-7-11-9-6-4-3-5-8(9)10/h2-7,10H,1H3

InChI Key

UCWFUGYJWAIKJM-UHFFFAOYSA-N

Canonical SMILES

CC=COC1=CC=CC=C1O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.